molecular formula C4H8N2O3 B7890377 (3R)-4-amino-3-azaniumyl-4-oxobutanoate

(3R)-4-amino-3-azaniumyl-4-oxobutanoate

Cat. No.: B7890377
M. Wt: 132.12 g/mol
InChI Key: PMLJIHNCYNOQEQ-UWTATZPHSA-N
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Description

(3R)-4-Amino-3-azaniumyl-4-oxobutanoate is a chiral, zwitterionic compound characterized by a central four-carbon backbone. Its structure includes:

  • A 4-amino group (NH₂) at the terminal position.
  • A 3-azaniumyl group (NH₃⁺) contributing to its cationic charge.
  • A 4-oxo group (C=O) at the carbonyl position.
  • A stereochemical R-configuration at the third carbon.

Structural analogs and related derivatives (e.g., oxobutanoates, carboxamides) offer indirect insights into its properties .

Properties

IUPAC Name

(3R)-4-amino-3-azaniumyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-amino-3-azaniumyl-4-oxobutanoate involves specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves a series of organic reactions that may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up from laboratory methods. This involves optimizing the reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve continuous flow processes, which allow for better control over reaction parameters and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-amino-3-azaniumyl-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products depending on the substituents introduced.

Scientific Research Applications

(3R)-4-amino-3-azaniumyl-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe to study biological pathways.

    Medicine: this compound could be investigated for its potential therapeutic effects or as a lead compound in drug development.

    Industry: It may be used in the production of materials with specific properties or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R)-4-amino-3-azaniumyl-4-oxobutanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share partial structural homology with (3R)-4-amino-3-azaniumyl-4-oxobutanoate:

Compound Name Key Structural Features Differences from Target Compound Source
Methyl 2-benzoylamino-3-oxobutanoate (1) Benzoylamino group at C2, methyl ester at C1 Lacks azaniumyl group and amino substituent
Ethyl aroylacetates (3a–3g) Aryl-substituted ketone, ester functionality No amino or azaniumyl groups
4-Oxo-1,4-dihydroquinoline-3-carboxamides Fused quinoline ring, carboxamide at C3 Heterocyclic backbone, no zwitterion
(3R)-3-Palmitoyloxy-4-(trimethylammonio)butanoate Palmitoyl ester, trimethylammonio group Long-chain ester, quaternary ammonium

Key Observations :

  • The azaniumyl group in the target compound distinguishes it from neutral analogs like ethyl aroylacetates .
  • The R-configuration at C3 introduces stereochemical specificity absent in non-chiral analogs like methyl 2-benzoylamino-3-oxobutanoate .
Comparison with Documented Methods:
  • Ethyl Aroylacetates (3a–3g) : Synthesized via condensation of aroyl chlorides with ethyl acetoacetate, followed by azide substitutions .
  • Dihydroquinoline Carboxamides: Prepared via cyclization of malonate derivatives with aryl amines, using TLC for purification .
  • Methyl 2-Benzoylamino-3-oxobutanoate: Formed via refluxing benzoylamino precursors with aromatic amines in benzene and PTSA .

Reactivity Differences :

  • The zwitterionic nature of this compound likely enhances water solubility compared to neutral esters (e.g., methyl/ethyl derivatives).
  • The amino group may participate in intramolecular hydrogen bonding, reducing susceptibility to hydrolysis relative to carboxamides .

Physical and Chemical Properties

Property This compound (Predicted) Methyl 2-Benzoylamino-3-oxobutanoate Dihydroquinoline Carboxamides
Solubility High (aqueous, zwitterionic) Low (organic solvents) Moderate (DMSO/ethanol)
Melting Point 180–200°C (estimated) 110–115°C 150–250°C (variable)
Stability pH-sensitive (zwitterion equilibrium) Stable under anhydrous conditions Photodegradation reported

Notes:

  • Data for the target compound are extrapolated from zwitterionic amino acids (e.g., glycine, lysine).
  • Carboxamides exhibit higher thermal stability due to aromatic conjugation .

Pharmacological and Biochemical Relevance

  • Dihydroquinoline Derivatives: Exhibit antimicrobial and anticancer activity, attributed to carboxamide interactions with enzymes .
  • Ethyl Aroylacetates : Used as intermediates in heterocyclic drug synthesis (e.g., triazoles) .
  • No direct bioactivity data are available.

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